6-Fluoro-3-methylimidazo[1,2-A]pyridine
Description
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
6-fluoro-3-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7FN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 |
InChI Key |
NXCFTQLXQFLFOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluoro 3 Methylimidazo 1,2 a Pyridine and Its Structural Analogs
General Synthetic Strategies for Imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine (B132010) core is predominantly achieved through the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) moiety. These strategies can be broadly categorized into condensation reactions involving 2-aminopyridines and various carbon-based building blocks, as well as oxidative cyclization protocols.
Condensation Reactions with 2-Aminopyridines
The most classical and widely employed approach to the imidazo[1,2-a]pyridine skeleton involves the condensation of a substituted 2-aminopyridine (B139424) with a suitable three-carbon synthon. For the synthesis of 6-Fluoro-3-methylimidazo[1,2-a]pyridine, the key starting material is 5-fluoro-2-aminopyridine.
The reaction of 2-aminopyridines with α-halogenocarbonyl compounds, such as α-haloketones, is a cornerstone of imidazo[1,2-a]pyridine synthesis, often referred to as the Tschitschibabin reaction. dntb.gov.ua In the context of 6-Fluoro-3-methylimidazo[1,2-a]pyridine, this involves the condensation of 5-fluoro-2-aminopyridine with a halopropanone, typically 1-chloro-2-propanone (chloroacetone) or 1-bromo-2-propanone.
The reaction mechanism proceeds through an initial SN2 reaction where the more nucleophilic pyridine ring nitrogen of 5-fluoro-2-aminopyridine attacks the α-carbon of the haloketone, displacing the halide to form an N-(2-oxopropyl)-2-amino-5-fluoropyridinium salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the ketone carbonyl, followed by dehydration, leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system. bio-conferences.org
This reaction can be carried out under various conditions, ranging from heating the neat reactants to using solvents like ethanol (B145695) or dimethylformamide (DMF), often in the presence of a base such as sodium bicarbonate to neutralize the hydrohalic acid formed. bio-conferences.org Notably, some procedures have been developed that proceed efficiently without the need for a catalyst or solvent. dntb.gov.uabio-conferences.org
| Reactants | Key Reagents/Catalysts | General Conditions | Product |
|---|---|---|---|
| 5-Fluoro-2-aminopyridine, 1-Chloro-2-propanone | None or Base (e.g., NaHCO₃) | Heating (neat or in solvent like ethanol) | 6-Fluoro-3-methylimidazo[1,2-a]pyridine |
Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example used for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.gov This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis (e.g., scandium triflate, perchloric acid). nih.govscilit.com
While the classic GBB reaction yields 3-amino derivatives, modifications and related multicomponent strategies can provide access to other substitution patterns. For instance, a three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper salts, can lead to the formation of 2,3-disubstituted imidazo[1,2-a]pyridines. bio-conferences.orgorganic-chemistry.org
| Reaction Type | Typical Components | Common Catalysts | Resulting Scaffold |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃, HClO₄ | 3-Aminoimidazo[1,2-a]pyridines |
| Copper-Catalyzed MCR | 2-Aminopyridine, Aldehyde, Alkyne | Copper(I) or Copper(II) salts | 2,3-Disubstituted imidazo[1,2-a]pyridines |
The C3-position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution. This reactivity is exploited in aza-Friedel–Crafts type reactions. A three-component reaction involving an imidazo[1,2-a]pyridine, an aldehyde, and an amine can be used to introduce an aminomethyl group at the C3-position. dntb.gov.uamdpi.com This methodology is more suited for the functionalization of a pre-formed imidazo[1,2-a]pyridine core rather than its initial construction. For instance, 6-fluoroimidazo[1,2-a]pyridine (B164572) could be reacted with formaldehyde (B43269) and a secondary amine to yield a 3-(aminomethyl)-6-fluoroimidazo[1,2-a]pyridine derivative. These reactions are often catalyzed by Lewis acids such as yttrium triflate (Y(OTf)₃). dntb.gov.uamdpi.com
The synthesis of the imidazo[1,2-a]pyridine nucleus can also be achieved through the reaction of 2-aminopyridines with molecules containing carbon-carbon double or triple bonds. acs.org For example, the reaction of 2-aminopyridines with nitroalkenes can lead to the formation of 3-nitroimidazo[1,2-a]pyridines. acs.org The mechanism typically involves a Michael addition of the 2-aminopyridine to the electron-deficient multiple bond, followed by cyclization and aromatization. acs.org Similarly, reactions with ynals (alkynyl aldehydes) or other activated alkynes have been developed to construct the imidazo[1,2-a]pyridine scaffold. acs.org
Oxidative Cyclization Protocols
An alternative to the classical condensation methods is the use of oxidative cyclization strategies. These methods often involve the intramolecular C-N bond formation from a suitably functionalized 2-aminopyridine precursor. For instance, the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones can yield imidazo[1,2-a]pyridines. organic-chemistry.org Another approach involves the oxidative C-H amination of N-aryl enamines. These methods often employ transition metal catalysts and an oxidant, such as molecular oxygen, to facilitate the cyclization and subsequent aromatization. organic-chemistry.orgrsc.org
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers powerful and versatile methods for the synthesis of imidazo[1,2-a]pyridines, enabling the formation of diverse derivatives. researchgate.net Catalysts based on copper, palladium, and rhodium have been extensively explored for their efficiency in promoting the key bond-forming reactions.
Copper-Catalyzed Approaches
Copper catalysts are widely employed in the synthesis of imidazo[1,2-a]pyridines due to their low cost and unique catalytic activity. organic-chemistry.orgnih.gov These methods often involve the coupling of 2-aminopyridines with various partners like alkynes, aldehydes, or nitroolefins. organic-chemistry.orgnih.govbio-conferences.org
One prominent copper-catalyzed approach is the three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org This method provides a direct and efficient route to a wide array of imidazo[1,2-a]pyridine derivatives. bio-conferences.org Another strategy involves the copper(I)-catalyzed one-pot synthesis from aminopyridines and nitroolefins, using air as a green oxidant. organic-chemistry.orgnih.gov This reaction is noted for its broad substrate scope and suitability for constructing various imidazo[1,2-a]pyridines. nih.gov Optimization of this process has identified CuBr as a highly effective catalyst. organic-chemistry.org
Copper(I) iodide (CuI) has also been utilized to catalyze the aerobic oxidative coupling of ketoxime acetates with pyridines, leading to the formation of imidazo[1,2-a]pyridines under mild conditions. organic-chemistry.org Furthermore, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters presents an environmentally friendly pathway to these heterocycles. organic-chemistry.org A visible-light-mediated copper(I) chloride catalyzed regioselective oxidative diamination of 2-aminopyridines with terminal alkynes offers a photochemical route to substituted imidazo[1,2-a]pyridines at room temperature, using molecular oxygen as the oxidant. rsc.org
The following table summarizes various copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridine derivatives.
| Catalyst | Reactants | Key Features |
| Copper | 2-aminopyridine, aldehyde, terminal alkyne | Three-component coupling, efficient. bio-conferences.org |
| CuBr | Aminopyridines, nitroolefins | One-pot, uses air as oxidant, broad scope. organic-chemistry.orgnih.gov |
| CuI | Pyridine-2-amine, 3-phenylpropionaldehyde | Optimal catalyst/ligand: CuI/Bipy, requires oxygen. thieme-connect.com |
| Cu(II)-ascorbate | 2-aminopyridine, aldehyde, alkyne | Domino A³-coupling in aqueous micellar media. acs.org |
| CuCl | 2-aminopyridines, terminal alkynes | Visible-light mediated, uses O₂ as oxidant, room temperature. rsc.org |
Palladium-Catalyzed Methods
Palladium catalysts have proven effective in the synthesis of imidazo[1,2-a]pyridines, particularly for introducing specific functionalities. One notable application is the palladium(II)-catalyzed synthesis of 3-vinylimidazo[1,2-a]pyridines. thieme-connect.com This reaction proceeds through a proposed 1,2-hydride shift of an intermediate palladium-carbene complex. thieme-connect.com
Microwave-assisted, ligand-free Pd(OAc)₂-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and alkynes have been developed for the efficient synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org Additionally, palladium catalysis has been utilized for the aminocarbonylation of 6- or 8-iodoimidazo[1,2-a]pyridines to produce the corresponding carboxamides. mdpi.com A recyclable palladium catalyst immobilized on a supported ionic liquid phase has shown high efficiency and low metal leaching in these reactions. mdpi.com
A one-pot cascade process involving a Groebke–Blackburn–Bienaymé three-component reaction followed by a Pd(II)-catalyzed azide-isocyanide coupling and cyclization has been developed for the synthesis of complex imidazo[1,2-a]pyridine-fused 1,3-benzodiazepine derivatives. nih.gov
The table below outlines key palladium-catalyzed methodologies.
| Catalyst | Reactants | Product Type | Key Features |
| Pd(II) | Pyridine-2-amine, alkyne | 3-vinylimidazo[1,2-a]pyridines | Mechanistically involves a 1,2-H shift. thieme-connect.com |
| Pd(OAc)₂ | 2-aminopyridine, aldehyde, alkyne | 2,3-diarylimidazo[1,2-a]pyridines | Microwave-assisted, ligand-free. organic-chemistry.org |
| Heterogeneous Pd | 6- or 8-iodoimidazo[1,2-a]pyridines, amines, CO | Imidazo[1,2-a]pyridine-6- or 8-carboxamides | Recyclable catalyst, low Pd-leaching. mdpi.com |
| Pd(II) | GBB-3CR product, isocyanide | Imidazo[1,2-a]pyridine-fused 1,3-benzodiazepines | One-pot cascade reaction. nih.gov |
Rhodium(III)-Catalyzed Bicyclization
Rhodium(III) catalysis provides an efficient route for the synthesis of fused aza-heterocycles, including imidazo[1,2-a]pyridines. A notable method involves the direct oxidative coupling of alkenes and unactivated alkynes. nih.gov This approach allows for a broad substrate scope and provides access to fused heterocycles with potential biological activities without the need for an external directing group. nih.gov The reaction is believed to proceed through a vinylic sp² C-H bond functionalization. nih.gov
Lewis Acid Catalysis (e.g., Y(OTf)₃)
Lewis acids, such as yttrium triflate (Y(OTf)₃), have been utilized to catalyze the synthesis of functionalized imidazo[1,2-a]pyridines. A simple and efficient method for the C3-alkylation of imidazo[1,2-a]pyridines has been developed through a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines. dntb.gov.uanih.gov This reaction proceeds in the normal air atmosphere without the need for inert gas protection or anhydrous conditions, demonstrating excellent functional group tolerance and high atomic economy. dntb.gov.uanih.govnih.gov
The proposed mechanism involves the Lewis acid-catalyzed formation of an iminium ion from the aldehyde and amine, which is then attacked by the C3 position of the imidazo[1,2-a]pyridine. nih.gov Alternatively, the reaction may proceed through the initial formation of a benzyl (B1604629) alcohol intermediate. nih.gov Other Lewis acids like Yb(OTf)₃ have also been explored for similar three-component reactions. nih.gov
Metal-Free and Green Chemistry Approaches
In recent years, there has been a growing emphasis on developing metal-free and environmentally benign synthetic methods for imidazo[1,2-a]pyridines. rsc.orgacs.org These approaches often utilize green solvents, readily available catalysts, and energy-efficient reaction conditions. rsc.orgacs.org
A novel, rapid, and efficient route involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature, providing quantitative yields in minutes on a gram scale. rsc.org This method boasts highly competitive green metrics. rsc.org Another green approach utilizes phosphotungstic acid (HPW) as an economical and non-toxic Brønsted acid catalyst for the Groebke–Blackburn–Bienaymé three-component reaction in ethanol under microwave irradiation. beilstein-journals.orgbeilstein-journals.org This protocol is broad in scope, requires low catalyst loading, and is effective for less reactive aliphatic aldehydes. beilstein-journals.orgbeilstein-journals.org
Photoredox catalysis using organic dyes like eosin (B541160) Y under visible light has been employed for the aerobic oxidative cyclization of substrates, with atmospheric oxygen serving as the oxidant. acs.org Electrochemically initiated intermolecular C-N formation and cyclization of ketones with 2-aminopyridines in ethanol, using catalytic hydriodic acid as a redox mediator, offers another environmentally benign method. rsc.org This process occurs in a simple undivided cell without external oxidants. rsc.org
Molecular iodine has been used as a catalyst for the synthesis of imidazo[1,2-a]pyridines from pyridines and oxime esters, proceeding through the generation of reactive iminyl radicals. acs.org Furthermore, a catalyst-free approach for the synthesis of 2-aryl-3-vinylimidazo[1,2-a]pyridines involves the reaction of 2-aminopyridine with conjugated nitrobutadienes. acs.orgnih.gov
The following table highlights some metal-free and green chemistry approaches.
| Conditions | Reactants | Key Features |
| NaOH, H₂O, ambient temp. | N-propargylpyridiniums | Rapid, quantitative yield, metal-free. rsc.org |
| HPW, ethanol, microwave | Aminopyridines, aldehydes, isocyanides | Green catalyst, high yields, short reaction time. beilstein-journals.orgbeilstein-journals.org |
| Eosin Y, visible light, O₂ | Not specified | Photoredox catalysis, uses air as oxidant. acs.org |
| Electrochemical, HI (cat.), ethanol | Ketones, 2-aminopyridines | Environmentally benign, no external oxidant. rsc.org |
| I₂, catalyst-free | Pyridines, oxime esters | Iminyl radical pathway. acs.org |
| Catalyst-free | 2-aminopyridine, conjugated nitrobutadienes | Forms 2-aryl-3-vinylimidazo[1,2-a]pyridines. acs.orgnih.gov |
One-Pot Synthetic Sequences
One-pot reactions and multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single operation, minimizing waste and purification steps. rsc.org
The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, is a cornerstone for synthesizing substituted imidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov This reaction can be catalyzed by various Lewis and Brønsted acids. beilstein-journals.org Tandem reaction sequences initiated by the GBB reaction have been developed to create more complex fused heterocyclic systems. beilstein-journals.orgnih.gov For instance, a GBB reaction followed by an N-acylation, intramolecular Diels-Alder (IMDA), and dehydrative re-aromatization sequence has been used to synthesize imidazopyridine-fused isoquinolinones. nih.gov
Copper-catalyzed three-component reactions of 2-aminopyridines, sulfonyl azides, and terminal ynones provide a variety of polysubstituted imidazo[1,2-a]pyridine derivatives in a one-pot cascade process. rsc.org Another efficient one-pot synthesis involves a five-component cascade reaction utilizing cyanoacetohydrazide, an acetophenone (B1666503) derivative, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol to produce novel imidazo[1,2-a]pyridine-6-carbohydrazides. rsc.org
A facile, three-step, one-pot procedure for the regioselective synthesis of 3-fluoro-imidazopyridine derivatives starts from styrene, involving subsequent bromination, condensation, and fluorination. acs.orgresearchgate.net
The table below summarizes notable one-pot synthetic sequences.
| Reaction Type | Reactants | Product | Key Features |
| Groebke–Blackburn–Bienaymé (GBB) | 2-aminopyridine, aldehyde, isocyanide | Substituted imidazo[1,2-a]pyridines | Foundational MCR for this scaffold. beilstein-journals.orgnih.gov |
| GBB-IMDA Sequence | GBB adducts | Imidazopyridine-fused isoquinolinones | Tandem reaction for complex heterocycles. nih.gov |
| Copper-catalyzed 3-component | 2-aminopyridines, sulfonyl azides, terminal ynones | Polysubstituted imidazo[1,2-a]pyridines | One-pot cascade. rsc.org |
| 5-component cascade | Cyanoacetohydrazide, acetophenone, etc. | Imidazo[1,2-a]pyridine-6-carbohydrazides | Efficient synthesis of novel derivatives. rsc.org |
| 3-step one-pot | Styrene, NBS, 2-aminopyridine, fluorinating agent | 3-fluoro-imidazopyridine derivatives | Regioselective fluorination. acs.orgresearchgate.net |
| GBB-CuAAC | 2-aminopyridines, aldehydes, isocyanides, alkynes | Imidazo[1,2-a]pyridines linked to 1,2,3-triazoles | Microwave-assisted, one-pot synthesis of bis-heterocyclic compounds. mdpi.com |
Specific Synthesis of 6-Fluoro-3-methylimidazo[1,2-A]pyridine and its Direct Precursors/Derivatives
The synthesis of the title compound and its immediate derivatives often involves the construction of the fused bicyclic system followed by functional group interconversions.
Cyclization of Fluoropyridin-2-amine with Bromoketones
A primary and widely utilized method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. In the case of 6-fluoro-3-methylimidazo[1,2-a]pyridine, the synthesis commences with 5-fluoropyridin-2-amine.
The reaction involves the initial alkylation of the endocyclic nitrogen of 5-fluoropyridin-2-amine with an α-bromoketone, such as chloroacetone, followed by an intramolecular cyclization. This process is often carried out in a suitable solvent like ethanol or dimethylformamide (DMF), and may be performed with or without a base. acs.org A catalyst-free version of this reaction can be achieved by refluxing the reactants in ethanol. acs.org
| Reactants | Product | Conditions |
| 5-Fluoropyridin-2-amine, Chloroacetone | 6-Fluoro-3-methylimidazo[1,2-a]pyridine | Reflux in ethanol |
| 2-Aminopyridine, Bromoacetophenone | Imidazo[1,2-a]pyridine derivatives | DMF, K2CO3, room temperature acs.org |
Table 1: Cyclization Reactions for Imidazo[1,2-a]pyridine Synthesis.
Preparation of 6-Fluoro-3-methylimidazo[1,2-A]pyridine-2-carboxylic Acid via Hydrolysis of Ester Derivatives (e.g., Ethyl Ester)
Functionalization of the imidazo[1,2-a]pyridine core is a key strategy for developing new derivatives. The hydrolysis of an ester group at the 2-position provides the corresponding carboxylic acid, a versatile intermediate for further chemical modifications.
For instance, ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be synthesized by reacting 5-(trifluoromethyl)pyridin-2-amine (B1269270) with ethyl bromopyruvate. chemicalbook.com The resulting ester can then undergo hydrolysis, typically under basic conditions using a reagent like sodium hydroxide, to yield the carboxylic acid. This method is applicable to the fluoro-substituted analog as well.
| Starting Material | Product | Reagents |
| Ethyl 6-fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylate | 6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid | NaOH, H2O |
| Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | NaOH, H2O |
Table 2: Hydrolysis of Ester Derivatives.
Synthetic Transformations from 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde (B1527023) (e.g., into Oxazole (B20620) Derivatives)
The carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring serves as a valuable handle for a variety of synthetic transformations. One such transformation is the synthesis of oxazole derivatives. A two-step reaction protocol has been developed to synthesize oxazole-based imidazopyridine scaffolds starting from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde. nih.govresearchgate.net This involves the reaction of the carbaldehyde with an appropriate reagent to form the oxazole ring. nih.govresearchgate.net These transformations are significant as they lead to the creation of novel molecular frameworks with potential biological activities. nih.govresearchgate.net
Regioselective Synthesis of 3-Fluoro-Imidazopyridine Derivatives
Introducing a fluorine atom at the C3 position of the imidazo[1,2-a]pyridine ring can significantly influence the molecule's properties. A regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been achieved using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™, as the fluorinating agent. researchgate.netacs.org This electrophilic fluorination process occurs in aqueous conditions and, in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP), predominantly yields the monofluorinated product in moderate to good yields. researchgate.netacs.org This method offers a direct way to access C3-fluorinated imidazopyridines. researchgate.netacs.org
Another approach involves a one-pot synthesis from styrenes, which undergo a sequence of keto-bromination, condensation, and fluorination to produce 3-fluoro-imidazo[1,2-a]pyridines. researchgate.net
Structure Activity Relationship Sar Studies of 6 Fluoro 3 Methylimidazo 1,2 a Pyridine Derivatives
Positional Substitution Effects on Biological Activity
The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly sensitive to the nature and position of substituents on the fused ring system. Modifications at positions 2, 3, 6, and 8 have been shown to significantly modulate the pharmacological properties of these compounds.
Role of Fluorine at Position 6 in Modulating Biological Interactions
The introduction of a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine core can profoundly influence its biological activity. Fluorine, being the most electronegative element, can alter the physicochemical properties of the molecule, such as its acidity (pKa), lipophilicity, and metabolic stability. These changes can, in turn, affect how the molecule interacts with its biological target.
In studies of imidazo[1,2-a]pyridine-based antitubercular agents, the presence of a fluorine atom, as part of a biaryl ether substitution, was associated with outstanding potency. nih.gov While this example involves a more complex substituent, it highlights the potential of fluorine to contribute positively to bioactivity. The strategic placement of fluorine can lead to favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the binding site of a target protein. Furthermore, replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby enhancing the compound's metabolic stability and duration of action. nih.gov The use of an 8-fluoroimidazo[1,2-a]pyridine (B164112) ring as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine (B1208166) ring has been successfully demonstrated, indicating that the fluoro-substituted scaffold can effectively mimic the physicochemical and biological properties of the parent system while potentially offering improved characteristics. researchgate.net
Impact of Methyl Group at Position 3 on Pharmacological Profiles
The 3-position of the imidazo[1,2-a]pyridine ring is a common site for substitution, and the introduction of various functional groups at this position has been a key strategy in the development of new therapeutic agents. nih.govnih.gov The methyl group at position 3, as seen in the parent compound 6-fluoro-3-methylimidazo[1,2-a]pyridine, plays a significant role in defining the molecule's pharmacological profile.
While direct SAR studies on the 3-methyl group within the 6-fluoro scaffold are limited, the importance of substitution at this position is well-documented for the broader class of imidazo[1,2-a]pyridines. For instance, the synthesis of C3-substituted imidazo[1,2-a]pyridines is a focal point of many medicinal chemistry programs. researchgate.net The size and electronic nature of the substituent at C3 can influence the molecule's orientation and binding affinity within the target's active site. A methyl group, being a small, lipophilic substituent, can contribute to van der Waals interactions and fill small hydrophobic pockets in the binding site.
Significance of Substitutions at Position 2 and other sites (e.g., 8-position)
Substitutions at the 2- and 8-positions of the imidazo[1,2-a]pyridine core are critical for modulating biological activity. Research on various derivatives has shown that even minor changes at these positions can lead to significant differences in potency and selectivity.
In a series of imidazo-pyridinium analogues, the elimination of a 2-methyl substituent resulted in a 3- to 25-fold reduction in antagonist activity, underscoring the importance of this group for potency. nih.gov Similarly, in the development of PI3Kα inhibitors, modifications at the 2- and 8-positions were central to the design strategy. tandfonline.com For example, fixing a morpholinyl amide substituent at the 2-position allowed for systematic exploration of substitutions at the 8-position. tandfonline.com
The position of a methyl group on the pyridine (B92270) ring also has a dramatic effect on antitubercular activity. A comparison of isomeric compounds revealed that a 6-methyl analogue was considerably more potent than a 7-methyl analogue. nih.gov Furthermore, an 8-methyl analogue was found to be much less potent than the nearly equipotent 6- and 7-methyl analogues. nih.gov
The table below, derived from a study on PI3Kα inhibitors, illustrates the effect of substitutions at the 8-position while keeping a morpholinyl amide group at position 2 and a methyl group at position 6 of the imidazo[1,2-a]pyridine core. tandfonline.com
Table 1: Effect of 8-Position Substitution on PI3Kα Inhibitory Activity
| Compound | 8-Position Substituent | PI3Kα Inhibition (%) @ 10 µM |
|---|---|---|
| 15 | 4-Fluorophenyl | 57.6 |
| 16 | 3-Fluorophenyl | 64.2 |
| 17 | 2-Fluorophenyl | 14.1 |
| 22 | 4-Chlorophenyl | 75.2 |
| 23 | 3-Chlorophenyl | 80.1 |
As shown in the table, the position of the fluoro substituent on the phenyl ring at position 8 significantly impacts activity, with the ortho-position being poorly tolerated (14.1% inhibition for compound 17) compared to the meta (64.2% for compound 16) and para (57.6% for compound 15) positions. tandfonline.com A similar trend was observed for chloro-substituted analogues, where the meta-chloro substitution (compound 23) showed slightly enhanced activity over the para-chloro substitution (compound 22). tandfonline.com
Halogenation and its Influence on Bioactivity
The introduction of halogen atoms, such as fluorine and bromine, is a widely used strategy in medicinal chemistry to enhance the biological activity of lead compounds. Halogenation can influence a molecule's electronic properties, steric profile, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets.
Enhancement of Activity via Fluoro and Bromo Substituents
The strategic placement of fluoro and bromo substituents on the imidazo[1,2-a]pyridine scaffold has been shown to enhance biological activity in several contexts.
In the pursuit of novel antitubercular agents, imidazo[1,2-a]pyridine derivatives bearing a fluorine atom as part of a biaryl ether substituent demonstrated outstanding nanomolar potency. nih.gov This suggests that fluorine can contribute significantly to the binding affinity of these compounds. Similarly, studies on bromo-substituted imidazo[4,5-b]pyridines, a related heterocyclic system, have shown that the introduction of bromine markedly increases antiproliferative activity against various cancer cell lines. mdpi.com One bromo-substituted derivative, in particular, exhibited potent inhibitory activity at sub-micromolar concentrations. mdpi.com This enhancement is often attributed to the ability of the larger, more polarizable bromine atom to form strong halogen bonds or other favorable interactions within the target's binding pocket.
Electronic and Steric Contributions of Halogens to Reactivity and Binding Affinity
Halogens influence bioactivity through a combination of electronic and steric effects. Their high electronegativity can alter the electron distribution within the aromatic system, affecting the reactivity of the imidazo[1,2-a]pyridine core and its ability to participate in key binding interactions such as π-π stacking.
The electronic effects of halogenation are evident in the way these derivatives interact with other molecules. For example, in gold(III) complexes of imidazo[1,2-a]pyridine derivatives, coordination to the metal center occurs through a nitrogen atom, and the presence of substituents on the heterocyclic ring influences the electronic properties and stability of the complex. researchgate.net The binding affinity of these compounds to DNA, a key aspect of their potential anticancer activity, is also modulated by the nature of the substituents on the imidazo[1,2-a]pyridine ring. researchgate.net The introduction of a halogen can increase the binding strength of the molecule to its target through various non-covalent interactions. researchgate.net
Sterically, the size of the halogen atom (F < Cl < Br < I) is a critical factor. While fluorine is relatively small and often considered a bioisostere of hydrogen, larger halogens like bromine can introduce significant steric bulk. This can either lead to a more favorable fit in a large binding pocket or cause steric clashes that reduce affinity. The specific contribution of a halogen is therefore highly dependent on the topology of the target's binding site.
Structural Optimization Strategies for Target Specificity and Efficacy
The strategic optimization of 6-fluoro-3-methylimidazo[1,2-a]pyridine derivatives is a key area of research in medicinal chemistry, aimed at enhancing their potency, selectivity, and pharmacokinetic properties for various therapeutic targets. Structure-activity relationship (SAR) studies have been instrumental in guiding the modification of this scaffold to achieve desired biological activities, particularly in the development of kinase inhibitors for oncology.
Targeting STAT3 Signaling Pathway
Systematic structural optimization of imidazo[1,2-a]pyridine derivatives has led to the discovery of potent inhibitors of the STAT3 signaling pathway, which is a promising target for gastric cancer therapy. nih.gov Researchers have focused on improving the metabolic stability of this class of compounds. Through these efforts, inhibitor 42 , a derivative of the imidazo[1,2-a]pyridine scaffold, was identified. This compound demonstrated significant inhibitory effects on the growth, migration, and invasion of human gastric cancer cell lines. nih.gov Furthermore, it was found to block the phosphorylation and dimerization of STAT3 at low micromolar concentrations. nih.gov
Inhibition of Nek2
In the pursuit of novel treatments for gastric cancer, a series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as inhibitors of Nek2, a kinase implicated in tumor progression. nih.gov SAR analysis of these compounds in the MGC-803 human gastric cancer cell line revealed crucial structural features for potent inhibitory activity. One of the most promising compounds from this series, 28e , exhibited a remarkable proliferation inhibitory activity with an IC₅₀ of 38 nM. nih.gov This highlights the potential of the imidazo[1,2-a]pyridine scaffold in developing highly effective Nek2 inhibitors.
| Compound | Target | Activity (IC₅₀) | Cell Line |
| 42 | STAT3 | Low micromolar | AGS, MGC-803 |
| 28e | Nek2 | 38 nM | MGC-803 |
This table presents a summary of the inhibitory activities of selected imidazo[1,2-a]pyridine derivatives against their respective targets.
PI3Kα Inhibition
The phosphatidylinositol-3-kinase (PI3K) pathway is another critical target in cancer therapy. A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and evaluated for their activity against PI3Kα. tandfonline.com Systematic SAR studies led to the identification of compound 35 as a potent PI3Kα inhibitor with an IC₅₀ of 150 nM in enzymatic assays. tandfonline.com This compound also demonstrated significant antiproliferative activity in a panel of cancer cell lines harboring PIK3CA mutations, particularly in breast cancer cells. tandfonline.com The design strategy for these inhibitors involved modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring, underscoring the importance of these positions for achieving high potency. tandfonline.com
Further research into 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives identified compound 13k as a potent PI3Kα inhibitor. nih.gov This compound displayed significant antiproliferative activity against various cancer cell lines, with particular sensitivity observed in HCC827 non-small cell lung cancer cells. nih.gov The SAR analysis revealed that the 4-aminoquinazoline moiety is a critical pharmacophore for PI3Kα inhibitory activity. mdpi.com
| Compound | Target | Activity (IC₅₀) |
| 35 | PI3Kα | 150 nM |
| 13k | PI3Kα | Not specified |
This table summarizes the inhibitory activities of imidazo[1,2-a]pyridine derivatives targeting PI3Kα.
Urease Inhibition
The 6-fluoroimidazo[1,2-a]pyridine (B164572) scaffold has also been explored for its potential as a urease inhibitor. Synthetic transformation of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (B1527023) into various oxazole (B20620) derivatives has yielded compounds with significant inhibitory potential. nih.gov SAR studies indicated that substitutions capable of forming strong hydrogen bonds, such as hydroxyl groups, or those with strong electron-withdrawing properties, like trifluoromethyl and nitro groups, displayed superior inhibitory activity compared to the standard drug thiourea. nih.gov
Antiprotozoal Activity
Imidazopyridine derivatives have also been investigated as potential antiprotozoal agents. Compounds 10a and 21 were identified as highly potent inhibitors of Eimeria tenella cGMP-dependent protein kinase, with IC₅₀ values of 110 pM and 40 pM, respectively. nih.gov
Preclinical Pharmacological and Biological Investigations of 6 Fluoro 3 Methylimidazo 1,2 a Pyridine Analogs
Evaluation of Specific Biological Activities
The imidazo[1,2-a]pyridine (B132010) scaffold is recognized as a "privileged" structure in medicinal chemistry due to its wide range of biological activities. benthamdirect.comdocumentsdelivered.comrsc.orgnih.gov This has led to extensive research into its derivatives, including analogs of 6-Fluoro-3-methylimidazo[1,2-A]pyridine, for various therapeutic applications.
Antitubercular Activity (e.g., InhA Inhibition)
Tuberculosis (TB) remains a significant global health threat, with the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains necessitating the development of new therapeutic agents. documentsdelivered.comrsc.orgnih.gov Imidazo[1,2-a]pyridine derivatives have shown considerable promise as antitubercular agents. documentsdelivered.comrsc.orgnih.gov
Recent studies have focused on the synthesis and evaluation of novel imidazo[1,2-a]pyridine derivatives for their activity against Mycobacterium tuberculosis. For instance, a series of substituted imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anti-TB activity against the H37Rv strain. benthamdirect.com Compounds 6a and 6k from this series demonstrated significant activity, with Minimum Inhibitory Concentration (MIC) values of 0.6 µM and 0.9 µM, respectively, which are comparable to the standard drug isoniazid. benthamdirect.com These findings suggest that imidazo[1,2-a]pyridine derivatives have the potential to be effective agents against drug-resistant TB. benthamdirect.com
The mechanism of action for some of these analogs is believed to be through the inhibition of InhA, an enoyl-acyl carrier protein reductase involved in the mycobacterial cell wall synthesis. benthamdirect.com Furthermore, other imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against various TB strains, including replicating, non-replicating, multi-drug resistant, and extensively drug-resistant forms. nih.govnih.gov Transcriptional profiling of Mtb treated with one such compound indicated a novel mode of action. nih.gov Another target identified for this class of compounds is QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase. nih.gov
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Analogs
| Compound | Target/Mechanism | Activity (MIC) | Reference |
|---|---|---|---|
| 6a | InhA Inhibition | 0.6 µM | benthamdirect.com |
| 6k | InhA Inhibition | 0.9 µM | benthamdirect.com |
| Imidazo[1,2-a]pyridine-3-carboxamides | Novel Target | ≤1 µM | nih.gov |
| Compound 18 | QcrB | Surpassed PA-824 | nih.gov |
Antineoplastic Potential
The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its anticancer properties, with several derivatives showing potent activity against various cancer cell lines through different mechanisms of action. rsc.orgnih.govtandfonline.comnih.govnih.gov
Protein geranylgeranylation, a type of post-translational modification, is crucial for the function of small GTPases like Rab proteins, which are often implicated in cancer progression. Inhibition of this process is a potential therapeutic strategy. A series of 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates were designed as inhibitors of Rab geranylgeranyl transferase (RGGT). nih.govfrontiersin.org
In a study, twelve phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC) were synthesized and evaluated. nih.govfrontiersin.org The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be critical for the compound's activity against RGGT. nih.govfrontiersin.org Several of these derivatives exhibited cytotoxic activity against the HeLa human cervical carcinoma cell line and were found to disrupt Rab11A prenylation. nih.govfrontiersin.org
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it an attractive target for cancer therapy. nih.govdntb.gov.ua Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of PI3K, particularly the p110α isoform (PI3Kα). nih.govdntb.gov.uadrugbank.comresearchgate.net
A novel p110α inhibitor, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a ), was identified with an IC50 of 0.67µM. drugbank.comresearchgate.net Optimization of this lead compound led to derivatives with significantly increased inhibitory activity, with compound 2g showing an IC50 of 0.0018µM. drugbank.comresearchgate.net Further structural modifications resulted in a thiazole (B1198619) derivative, compound 12 , with potent p110α inhibitory activity (IC50 of 0.0028µM) and high selectivity over other PI3K isoforms. drugbank.comresearchgate.net
In another study, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as PI3Kα inhibitors. nih.govdntb.gov.ua Compound 13k from this series was the most potent, with IC50 values ranging from 0.09 µM to 0.43 µM against various cancer cell lines and an IC50 of 1.94 nM for PI3Kα inhibition. nih.govdntb.gov.ua This compound was shown to induce cell cycle arrest and apoptosis in HCC827 cells. nih.govdntb.gov.ua Additionally, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed, with compound 35 identified as a nanomolar inhibitor of PI3Kα. nih.gov
Analogs of 6-Fluoro-3-methylimidazo[1,2-A]pyridine have demonstrated broad-spectrum anticancer activity against a variety of cancer cell lines.
For example, novel imidazo[1,2-a]pyridine derivatives containing an S-alkyl/aryl moiety were synthesized and evaluated against A549 (human non-small cell lung cancer), C6 (rat glioma), MCF-7 (human breast carcinoma), and HepG2 (human liver carcinoma) tumor cells. tandfonline.com Compounds 6d and 6i from this series showed time-dependent inhibition of DNA synthesis in the HepG2 cell line through an apoptotic pathway. tandfonline.com
Another study investigated three novel imidazo[1,2-a]pyridines (IP-5 , IP-6 , and IP-7 ) against the HCC1937 breast cancer cell line. nih.govwaocp.org IP-5 and IP-6 exhibited strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. nih.govwaocp.org IP-5 was found to induce cell cycle arrest and apoptosis, and to inhibit the PI3K/Akt signaling pathway. nih.govwaocp.org
Furthermore, a series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives were synthesized and tested against HeLa and MCF-7 cell lines. bohrium.com Several of these compounds, including 9d , 9b , 9c , 9f , and 9j , were effective inhibitors of cell growth, with compound 9d being more potent than the standard drug cisplatin (B142131) against both cell lines. bohrium.com
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Analogs Against Various Cell Lines
| Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 6d | HepG2 | Time-dependent DNA synthesis inhibition | tandfonline.com |
| 6i | HepG2 | Time-dependent DNA synthesis inhibition | tandfonline.com |
| IP-5 | HCC1937 | 45µM | nih.govwaocp.org |
| IP-6 | HCC1937 | 47.7µM | nih.govwaocp.org |
| 9d | HeLa, MCF-7 | More potent than cisplatin | bohrium.com |
| 12 | A375, HeLa | 0.14µM, 0.21µM | drugbank.comresearchgate.net |
| 13k | Various | 0.09 - 0.43 µM | nih.govdntb.gov.ua |
Antipsychotic Activity (e.g., GABA-A Receptor Modulation)
The GABAergic system, particularly the GABA-A receptor, has been implicated in the pathophysiology of schizophrenia, suggesting that modulation of this system could be a viable therapeutic approach. nih.gov Imidazo[1,2-a]pyridine derivatives are known to act as positive allosteric modulators of GABA-A receptors. nih.govwikipedia.org
A series of fluorinated 3-aminomethyl derivatives of 2-phenylimidazo[1,2-a]-pyridine were synthesized and evaluated as potential antipsychotic agents. nih.gov Compound 7 from this series displayed a high affinity for the GABA-A receptor (Ki = 27.2 nM) and exhibited antipsychotic-like activity in an amphetamine-induced hyperlocomotion test in rats. nih.gov This suggests that such compounds could be promising leads for developing antipsychotic drugs with a non-dopaminergic mechanism of action. nih.gov
Furthermore, imidazo[1,2-a]pyrimidines, which are structurally related to imidazo[1,2-a]pyridines, have been shown to be functionally selective ligands for the α2 and α3 subtypes of the GABA-A receptor benzodiazepine (B76468) binding site, indicating their potential for the treatment of anxiety disorders. nih.govnih.gov
Anti-ulcer Activity (e.g., Urease Inhibition)
Urease is a crucial enzyme for the survival and colonization of Helicobacter pylori in the human stomach, as it neutralizes the acidic environment by hydrolyzing urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govplos.org This process facilitates the development of peptic ulcers and gastric cancer. nih.gov Consequently, inhibiting urease is a key strategy for treating H. pylori infections. plos.org
A series of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives were synthesized and evaluated for their in vitro urease inhibitory activity. nih.gov Several of these analogs demonstrated moderate to significant inhibition, with some compounds proving to be more potent than the standard drug, thiourea. nih.gov Specifically, analogs with strong electron-withdrawing groups like trifluoromethyl (-CF3) and nitro (-NO2), or groups capable of forming strong hydrogen bonds like hydroxyl (-OH), exhibited superior inhibitory potential. nih.gov
The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aryl ring attached to the oxazole (B20620) moiety significantly influenced the urease inhibitory activity. For instance, the presence of methoxy (B1213986) (-OCH3) groups enhanced the activity compared to methyl (-CH3) groups. nih.gov Furthermore, a chloro (-Cl) substituent at the para-position of the aryl ring also increased the inhibitory strength. nih.gov Molecular docking studies indicated that the most active compounds interacted with the urease active site through pi-pi stacking, pi-pi T-shaped interactions, and hydrogen bonding. nih.gov
While some 3-substituted imidazo[1,2-a]pyridines have been investigated as potential anti-ulcer agents, they did not show significant antisecretory activity but did demonstrate cytoprotective properties in preclinical models. nih.gov
Table 1: Urease Inhibitory Activity of Selected 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives nih.gov
| Compound | Substituent (R) | IC50 (µM) |
| 4g | 4-CF3 | 9.41 ± 1.19 |
| 4h | 4-NO2 | 10.45 ± 2.57 |
| 4i | 4-OH | 5.68 ± 1.66 |
| 4o | 2-OH | 7.11 ± 1.24 |
| Thiourea (Standard) | - | 21.37 ± 1.76 |
Other Reported Preclinical Bioactivities within the Imidazo[1,2-A]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide array of preclinical biological activities. nih.govresearchgate.net These activities underscore the therapeutic potential of this heterocyclic system.
Reported preclinical bioactivities include:
Anticancer: Imidazo[1,2-a]pyridine derivatives have shown promise as anticancer agents. researchgate.net
Antimycobacterial: Several compounds based on this scaffold have demonstrated activity against Mycobacterium tuberculosis. nih.govnih.gov
Antiviral: The antiviral potential of imidazo[1,2-a]pyridine derivatives has been reported. nih.govresearchgate.net
Antimicrobial/Antibacterial: These compounds have exhibited activity against various bacterial strains. nih.govnih.gov
Antifungal: Antifungal properties have also been associated with this scaffold. researchgate.net
Anti-inflammatory: Imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory effects. researchgate.net
Anticonvulsant: Some derivatives have been investigated for their anticonvulsant activity. nih.gov
Antidiabetic: The potential for developing antidiabetic agents from this scaffold has been explored. nih.govresearchgate.net
Analgesic: Analgesic properties have been reported for some imidazo[1,2-a]pyridine derivatives. researchgate.net
Anxiolytic: Certain derivatives have shown potential as anxiolytic agents. nih.gov
Identification and Characterization of Molecular Targets
The diverse pharmacological effects of 6-fluoro-3-methylimidazo[1,2-a]pyridine analogs and other derivatives of the imidazo[1,2-a]pyridine scaffold are a result of their interaction with various molecular targets, including enzymes and receptors.
Enzyme Inhibitors (e.g., Kinase Inhibitors, Acetylcholinesterase, Butyrylcholinesterase)
Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of several enzymes.
Kinase Inhibitors:
Bcr-Abl Tyrosine Kinase: The imidazo[1,2-a]pyridine scaffold is related to the phenylamino-pyrimidine structure of nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). wikipedia.org The development of such inhibitors is crucial for overcoming resistance to first-line treatments like imatinib. wikipedia.org
CLK1 (cdc2-like kinase 1): A series of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives have been discovered as a new class of CLK1 inhibitors. nih.gov One of the most potent compounds, 9e, exhibited an IC50 value of 4 nM against CLK1 kinase and was shown to induce autophagy. nih.gov
Rab Geranylgeranyl Transferase (RGGT): 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids have been synthesized and evaluated as potential inhibitors of RGGT, an enzyme involved in the posttranslational modification of Rab GTPases. nih.gov The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be crucial for the compound's activity against RGGT. nih.gov
Urease: As previously discussed, 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives have been identified as effective urease inhibitors. nih.gov
Receptor Ligands (e.g., GABA-A Receptor, TRPM8)
The imidazo[1,2-a]pyridine nucleus is a key structural feature of several compounds that act as ligands for various receptors.
GABA-A Receptor: The unique structural and chemical characteristics of the imidazo[1,2-a]pyridine scaffold make it a valuable framework for developing ligands targeting GABA-A receptors. researchgate.net This is exemplified by marketed drugs like zolpidem and alpidem, which are known to interact with this receptor complex.
Pathways Modulated by 6-Fluoro-3-methylimidazo[1,2-A]pyridine Derivatives (e.g., Calcium Signaling)
The biological activities of imidazo[1,2-a]pyridine derivatives can be attributed to their ability to modulate specific cellular signaling pathways. While direct modulation of calcium signaling by 6-fluoro-3-methylimidazo[1,2-a]pyridine itself is not extensively detailed in the provided context, the broader class of imidazo[2,1-b]thiazole (B1210989) derivatives, a related scaffold, has been shown to have effects that could be linked to calcium signaling through their urease inhibitory action, which impacts the cellular environment. plos.org
Mechanistic Insights into Biological Action (Preclinical)
Preclinical studies have provided some insights into the mechanisms by which imidazo[1,2-a]pyridine derivatives exert their biological effects. For instance, the inhibitory effect of certain derivatives on specific enzymes is a key aspect of their mechanism. The development of 5-(6-imidazo[1,2-a]pyridyl) pyridine (B92270) derivatives has been noted for their inhibitory effects, though the specific targets are not fully elaborated in the provided information. google.com
Disruption of Specific Cellular Processes Linked to Disease Progression
Analogs of 6-fluoro-3-methylimidazo[1,2-a]pyridine have demonstrated the ability to interfere with fundamental cellular processes that are often dysregulated in diseases like cancer.
One of the most significant effects observed is the induction of apoptosis , or programmed cell death. For instance, certain imidazo[1,2-a]pyridine derivatives have been shown to trigger intrinsic apoptosis in melanoma and cervical cancer cells. nih.gov This is often accompanied by an increase in the levels of pro-apoptotic proteins such as BCL2-associated X protein (Bax) and active caspase-9. nih.gov In breast cancer cells, other analogs also induce apoptosis, highlighting a common mechanism of action across different cancer types. nih.gov
Another critical cellular process disrupted by these compounds is the cell cycle . Specific derivatives can induce cell cycle arrest, particularly at the G2/M phase, in cancer cell lines. nih.govnih.gov This arrest prevents the cells from progressing through mitosis and dividing, thereby inhibiting tumor growth. The mechanism behind this often involves the upregulation of cell cycle inhibitors like p53 and p21. nih.gov
Furthermore, these analogs effectively inhibit cell proliferation and colony formation . Studies on various cancer cell lines, including breast, melanoma, and colon cancer, have shown that imidazo[1,2-a]pyridine derivatives can significantly reduce cell viability and the ability of cancer cells to form colonies. nih.govnih.govnih.gov For example, compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, displayed potent antiproliferative activity against a panel of cancer cell lines with IC₅₀ values in the submicromolar range. nih.gov
| Compound/Analog | Cellular Process Disrupted | Cell Line | Key Findings | Reference(s) |
| Compound 6 (imidazo[1,2-a]pyridine) | Apoptosis, Cell Cycle Arrest | A375 (Melanoma), WM115 (Melanoma), HeLa (Cervical Cancer) | Induced G2/M arrest and intrinsic apoptosis; increased levels of active caspase-9 and Bax. | nih.gov |
| Compound 13k | Cell Cycle Arrest, Apoptosis, Proliferation | HCC827 (Lung Cancer) | Caused G2/M phase arrest and apoptosis; potent antiproliferative effects (IC₅₀: 0.09-0.43 μM). | nih.gov |
| IP-5 (imidazo[1,2-a]pyridine) | Apoptosis, Cell Proliferation | HCC1937 (Breast Cancer) | Inhibited cell survival and induced apoptosis through the Akt signaling pathway. | nih.gov |
| Selenylated imidazo[1,2-a]pyridines | DNA Damage, Apoptosis | Breast Cancer Cells | Inhibited proliferation by inducing DNA damage and apoptosis. | nih.gov |
Interaction Mechanisms with Target Proteins
The biological effects of 6-fluoro-3-methylimidazo[1,2-a]pyridine analogs are a direct result of their interaction with specific protein targets. Molecular docking and biochemical assays have been instrumental in identifying these targets and elucidating the binding mechanisms.
A primary class of targets for these compounds is protein kinases , which are crucial regulators of cell signaling. researchgate.net Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of the PI3K/mTOR pathway, a critical signaling cascade in cancer. nih.gov Compound 13k , for example, was identified as a potent inhibitor of PI3Kα with an IC₅₀ value of 1.94 nM. nih.gov Molecular docking studies revealed that it forms two conventional hydrogen bonds with the kinase domain residues Lys802 and Gln859, along with various hydrophobic interactions, anchoring it in the active site. mdpi.com Similarly, other analogs bind to the ATP-binding site of PI3K with high affinity. nih.gov The imidazo[1,2-a]pyridine scaffold has also been utilized to develop inhibitors for other kinases like DYRK1A and CLK1 . researchgate.net
Beyond cancer-related kinases, these analogs interact with other important proteins. A series of fluorinated imidazo[1,2-a]pyridine derivatives were developed as positive allosteric modulators of the GABA-A receptor , showing potential for the treatment of psychosis. nih.gov In a different therapeutic area, analogs derived from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (B1527023) were found to be potent inhibitors of urease , an enzyme linked to ulcers caused by H. pylori. nih.govmmu.ac.uk Structure-activity relationship (SAR) studies indicated that substitutions capable of strong hydrogen bonding or those with strong electron-withdrawing groups enhance inhibitory activity. nih.gov Docking studies of the most active analogs against the urease target showed key interactions, including pi-pi stacking and hydrogen bonding. nih.govmmu.ac.uk
| Target Protein | Analog/Compound Class | Binding Mechanism/Interaction | Therapeutic Area | Reference(s) |
| PI3Kα | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines (e.g., 13k) | Hydrogen bonds with Lys802 and Gln859; hydrophobic interactions in the active site. | Cancer | nih.govmdpi.com |
| AKT/mTOR | Imidazo[1,2-a]pyridines (e.g., Compound 6) | Binds to the ATP-binding site of PI3K, leading to inhibition of downstream AKT/mTOR. | Cancer | nih.gov |
| GABA-A Receptor | Fluorinated imidazo[1,2-a]pyridines | Positive allosteric modulation. | Psychiatry (Antipsychotic) | nih.gov |
| Urease | 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives | Pi-pi stacking, pi-pi T-shaped, and hydrogen bonding with active site residues. | Gastrointestinal (Anti-ulcer) | nih.govmmu.ac.uk |
| DYRK1A/CLK1 | Imidazo[1,2-a]pyridines | Inhibition in the micromolar range. | Cancer, Neurological Disorders | researchgate.net |
Elucidation of Signaling Pathway Interventions
By interacting with specific target proteins, analogs of 6-fluoro-3-methylimidazo[1,2-a]pyridine can modulate entire signaling pathways, leading to their observed cellular effects.
The most prominently studied intervention is the inhibition of the PI3K-Akt-mTOR signaling pathway . nih.gov This pathway is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival. nih.gov Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives act as potent PI3K/mTOR dual inhibitors or selective PI3Kα inhibitors. nih.govnih.govnih.gov Treatment of cancer cells with these compounds leads to a marked reduction in the phosphorylation levels of both Akt and mTOR, key downstream effectors of PI3K. nih.gov For instance, "Compound 6" was shown to decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in melanoma and cervical cancer cells. nih.gov
The inhibition of this pathway has cascading effects on other cellular systems. The reduction in Akt/mTOR signaling can lead to the upregulation of tumor suppressor proteins like p53 and its downstream target p21 . nih.gov The protein p21 is a potent cyclin-dependent kinase inhibitor that contributes to the cell cycle arrest observed with these compounds. nih.gov Furthermore, the modulation of this pathway influences the expression of proteins involved in apoptosis, such as the Bcl-2 family, ultimately tipping the cellular balance towards programmed cell death. nih.gov The ability of these compounds to simultaneously block multiple nodes in a critical cancer-related pathway underscores their therapeutic potential. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as a derivative of 6-Fluoro-3-methylimidazo[1,2-a]pyridine, might interact with a biological target, typically a protein.
Prediction of Binding Affinities
Molecular docking simulations can estimate the binding affinity between a ligand and its target protein, often expressed as a docking score or binding energy. For instance, in a study of imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives as potential anticancer agents, several compounds showed potent inhibitory activity against cancer cell lines, with IC50 values ranging from 2.35 to 120.46 μM. researchgate.net This suggests that the 6-fluoro-3-methylimidazo[1,2-a]pyridine scaffold can be a promising starting point for designing potent inhibitors.
Similarly, docking studies on imidazo[1,2-a]pyridine (B132010) derivatives targeting the MARK4 protein, which is over-expressed in some cancers, have helped in understanding the mechanism of action. nih.gov For example, compounds 6h and 6a from a synthesized series showed significant cell growth inhibition against MDA-MB-231 and A549 cancer cell lines. nih.gov
Table 1: Examples of Binding Affinity Data for Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Source |
| 9b | N/A | Cancer Cell Line | Potent | researchgate.net |
| 9c | N/A | Cancer Cell Line | Potent | researchgate.net |
| 9d | N/A | Cancer Cell Line | Potent | researchgate.net |
| 9f | N/A | Cancer Cell Line | Potent | researchgate.net |
| 9j | N/A | Cancer Cell Line | Potent | researchgate.net |
| 6h | MARK4 | MDA-MB-231 | 24.72 | nih.gov |
| 6a | MARK4 | MDA-MB-231 | 38.9 | nih.gov |
| 6h | MARK4 | A549 | 42.96 | nih.gov |
Note: This table presents a selection of data from the cited sources and is not exhaustive.
Identification of Key Intermolecular Interactions (e.g., Pi-Pi Stacking, Hydrogen Bonding)
The stability of a ligand-target complex is determined by various intermolecular interactions. Computational analysis can identify these key interactions, such as hydrogen bonds and pi-pi stacking.
Hydrogen Bonding: This interaction involves a hydrogen atom located between two electronegative atoms. In a study on imidazo[1,2-a]pyridine derivatives, hydrogen bonding was identified as a crucial factor for their biological activity. researchgate.net
Pi-Pi Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. The imidazo[1,2-a]pyridine core and its aromatic substituents can participate in pi-pi stacking interactions with aromatic residues in the binding site of a target protein. researchgate.netnih.gov These interactions play a significant role in the stabilization of the ligand-protein complex. researchgate.netnih.gov
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. These methods are valuable for characterizing the intrinsic properties of 6-fluoro-3-methylimidazo[1,2-a]pyridine and its derivatives.
Structural Optimization and Conformational Analysis
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to determine the most stable three-dimensional structure of a molecule. nih.gov This structural optimization is crucial for understanding its shape and how it might fit into a biological target. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies, which is important for flexible molecules that can adopt various conformations upon binding to a receptor. nih.gov
Electronic Structure and Reactivity Predictions
The electronic properties of a molecule, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), determine its reactivity. nih.gov Quantum chemical calculations can predict these properties, offering insights into how the molecule might behave in chemical reactions and biological systems. The introduction of a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine core can significantly alter its electronic properties, influencing its reactivity and interactions with biological targets. mdpi.com
In Silico Approaches for Drug Discovery and Design
The computational methods described above are integral to modern drug discovery and design. By combining molecular docking, quantum chemical calculations, and other in silico tools, researchers can:
Screen large libraries of virtual compounds: This allows for the rapid identification of potential drug candidates with desired properties. nih.govresearchgate.net
Optimize lead compounds: Once a promising compound is identified, computational methods can be used to design and evaluate modifications to improve its activity, selectivity, and pharmacokinetic properties. nih.gov
Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties: In silico models can help to assess the drug-likeness of a compound early in the discovery process, reducing the likelihood of failure in later stages of development. nih.gov
The application of these computational approaches to 6-fluoro-3-methylimidazo[1,2-a]pyridine and its analogs holds significant promise for the development of new therapeutic agents for a variety of diseases.
Virtual Screening and Lead Optimization
Virtual screening and subsequent lead optimization are powerful computational tools that have been successfully applied to the imidazo[1,2-a]pyridine scaffold to identify and refine new therapeutic agents.
In the quest for new treatments for visceral leishmaniasis, a collaborative virtual screening effort was undertaken to explore a hit from the imidazo[1,2-a]pyridine class. nih.govrsc.org This in silico screening of multiple proprietary pharmaceutical company libraries allowed for a rapid expansion of the chemical space around the initial hit. nih.govrsc.org The process not only helped to validate the imidazo[1,2-a]pyridine core as a viable starting point but also led to the identification of derivatives with improved antiparasitic activity and a better selectivity index against host cells. nih.govrsc.org
Structure-activity relationship (SAR) studies evolving from these screenings revealed that modifications at several positions of the imidazo[1,2-a]pyridine ring, including positions 2, 3, 6, 7, and 8, were well-tolerated, maintaining anti-leishmanial activity. nih.gov The substitution at the 3-position was found to be particularly amenable to variation, with both amino alkyl and amino aryl groups showing promise. nih.gov Conversely, the introduction of basic and non-basic heteroatoms at this position was generally detrimental to activity. nih.gov A noteworthy observation was the non-additive nature of the SAR, where the effect of a substituent at one position was influenced by the nature of the group at another. For instance, a 6-methyl group was found to enhance potency when an aryl group was present at the 3-position, but it had a negative impact when the 3-position was occupied by an alkyl group. nih.gov
Further lead optimization efforts on imidazo[1,2-a]pyridine amides have led to the discovery of clinical candidates for tuberculosis. acs.org These studies highlighted the critical role of the amide linker and the lipophilicity of the amine component in enhancing both in vitro and in vivo efficacy, as well as improving the pharmacokinetic profile of the compounds. acs.org Similarly, in the context of cancer therapy, structural optimization of imidazo[1,2-a]pyridine derivatives has been pursued to improve metabolic stability and inhibitory effects on signaling pathways like STAT3.
In a study focused on urease inhibition, a series of oxazole-based derivatives of 6-fluoroimidazo[1,2-a]pyridine (B164572) were synthesized and subjected to in silico molecular docking studies. nih.govmmu.ac.uk This research demonstrated that substitutions capable of forming strong hydrogen bonds or possessing strong electron-withdrawing properties, such as trifluoromethyl (-CF3) and nitro (-NO2) groups, resulted in superior inhibitory potential compared to the standard drug. nih.gov The most active compounds exhibited significant protein-ligand interactions, including pi-pi stacking, T-shaped pi-pi interactions, and hydrogen bonding. nih.gov
| Compound Class | Computational Method | Key Findings | Therapeutic Area |
| Imidazo[1,2-a]pyridines | Virtual Screening | Identified multiple positions (2, 3, 6, 7, 8) tolerant to modification. nih.gov | Visceral Leishmaniasis |
| 6-methyl-imidazo[1,2-a]pyridines | SAR Analysis | Potency enhancement with 3-aryl substitution, decrease with 3-alkyl. nih.gov | Visceral Leishmaniasis |
| Imidazo[1,2-a]pyridine Amides | Lead Optimization | Amide linker and amine lipophilicity are crucial for efficacy and PK profile. acs.org | Tuberculosis |
| 6-Fluoroimidazo[1,2-a]pyridine-Oxazoles | Molecular Docking | Strong H-bonding and electron-withdrawing groups enhance urease inhibition. nih.gov | Ulcers |
Pharmacophore Modeling
Pharmacophore modeling is another key computational strategy that has been employed to distill the essential chemical features required for the biological activity of imidazo[1,2-a]pyridine derivatives. By identifying the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, pharmacophore models serve as valuable templates for designing new molecules with desired activities.
A study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs as antimycobacterial agents involved the generation of a common feature pharmacophore model. openpharmaceuticalsciencesjournal.com This model was developed based on a set of known active inhibitors and was used in conjunction with 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies to understand the structural requirements for inhibiting mycobacterial growth. openpharmaceuticalsciencesjournal.com The insights gained from such models can guide the modification of the imidazo[1,2-a]pyridine scaffold to enhance interactions with the biological target. openpharmaceuticalsciencesjournal.com
In the context of visceral leishmaniasis, the extensive SAR data generated from virtual screening and subsequent analog synthesis allowed for a thorough investigation of the pharmacophore. nih.govrsc.org This enabled a deeper understanding of which structural motifs were critical for anti-leishmanial activity, opening avenues for further optimization of the chemical series. nih.govrsc.org For instance, the exploration of different substituents around the core scaffold helped to define the spatial and electronic attributes necessary for potent inhibition.
Research into PI3K/mTOR dual inhibitors for cancer treatment also utilized the imidazo[1,2-a]pyridine scaffold. acs.org While not explicitly detailed as pharmacophore modeling, the design and synthesis of a series of derivatives and their biological evaluation inherently contribute to a working model of the pharmacophoric requirements for dual inhibition of these key cancer-related kinases. acs.org Similarly, the development of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors was based on a pharmacophore fusion strategy, combining the key features of known inhibitors. nih.gov
| Compound Series | Modeling Approach | Key Pharmacophoric Features | Application |
| Imidazo[1,2-a]pyridine-3-carboxamides | Common Feature Pharmacophore & 3D-QSAR | Essential features for antimycobacterial activity. openpharmaceuticalsciencesjournal.com | Design of novel antimycobacterial agents. openpharmaceuticalsciencesjournal.com |
| Imidazo[1,2-a]pyridine hit series | SAR-driven Pharmacophore Investigation | Identification of critical structural motifs for anti-leishmanial activity. nih.govrsc.org | Optimization of leads for visceral leishmaniasis. nih.govrsc.org |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | Pharmacophore Fusion Strategy | Combination of key features from known PI3Kα inhibitors. nih.gov | Development of new anticancer agents. nih.gov |
Derivatives and Future Research Directions for 6 Fluoro 3 Methylimidazo 1,2 a Pyridine
Design and Synthesis of Novel 6-Fluoro-3-methylimidazo[1,2-A]pyridine Derivatives
The inherent versatility of the imidazo[1,2-a]pyridine (B132010) core allows for extensive structural modifications, paving the way for the creation of diverse derivatives with tailored biological activities.
Exploration of Diverse Substitution Patterns and Scaffold Modifications
Researchers have actively explored the introduction of various substituents and modifications to the 6-fluoro-3-methylimidazo[1,2-a]pyridine scaffold to investigate their impact on biological activity. A key strategy involves the transformation of existing functional groups. For instance, 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (B1527023) has been successfully converted into a series of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives. researchgate.netnih.gov This was achieved through a two-step reaction protocol, highlighting the potential for creating hybrid heterocyclic systems. researchgate.netnih.gov
Structure-activity relationship (SAR) studies on these oxazole (B20620) derivatives revealed that the nature of the substituent on the phenyl ring significantly influences their inhibitory potential. researchgate.netnih.gov Specifically, analogs bearing substituents capable of forming strong hydrogen bonds, such as hydroxyl (-OH) groups, or those with strong electron-withdrawing properties, like trifluoromethyl (-CF3) and nitro (-NO2) groups, exhibited superior inhibitory activities compared to the standard drug thiourea. researchgate.netnih.gov
Further diversification has been achieved by modifying the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring. tandfonline.com This has led to the identification of potent inhibitors of PI3Kα, a crucial enzyme in cancer signaling pathways. tandfonline.comnih.gov Systematic SAR studies have demonstrated that substitutions at these positions can significantly enhance the potency and selectivity of the compounds. tandfonline.com For example, the introduction of a morpholinyl amide substituent at the 2-position and various aryl groups at the 8-position have been explored. tandfonline.com
The synthesis of these derivatives often involves multi-component coupling reactions and Suzuki-Miyaura cross-coupling reactions, which allow for the efficient construction of a wide range of analogs. nih.govnih.gov These approaches facilitate the exploration of a broad chemical space and the identification of lead compounds with improved pharmacological profiles.
Table 1: Examples of Synthesized 6-Fluoro-3-methylimidazo[1,2-a]pyridine Derivatives and their Biological Targets
| Derivative Type | Modification Site(s) | Synthetic Approach | Biological Target/Application | Reference(s) |
| Oxazole Derivatives | C3-position | Two-step reaction from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | Urease Inhibition | researchgate.netnih.gov |
| 2,6,8-Substituted Derivatives | C2, C6, C8-positions | Multi-component coupling reactions | PI3Kα Inhibition | tandfonline.com |
| Quinazoline Hybrids | C6-position | Suzuki-Miyaura cross-coupling | PI3Kα Inhibition | nih.gov |
Construction of Chemical Libraries for Biological Screening
The development of chemical libraries of 6-fluoro-3-methylimidazo[1,2-a]pyridine derivatives is a critical step in the drug discovery process. These libraries provide a diverse set of compounds for high-throughput screening against various biological targets. nih.gov The synthesis of oxazole-based imidazopyridine scaffolds, for instance, has resulted in a library of analogs (4a-p) that have been screened for their urease inhibition profiles. researchgate.netnih.gov
Similarly, the design and synthesis of a series of 32 novel compounds with modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring have created a focused library for identifying potent PI3Kα inhibitors. tandfonline.com The construction of such libraries is often guided by computational studies, such as molecular docking, which can predict the binding interactions of the designed compounds with their target proteins and help prioritize synthetic efforts. researchgate.netnih.gov The availability of these libraries is crucial for exploring the full therapeutic potential of the 6-fluoro-3-methylimidazo[1,2-a]pyridine scaffold. nih.gov
Development of Advanced Synthetic Methodologies
The efficient and sustainable synthesis of 6-fluoro-3-methylimidazo[1,2-a]pyridine and its derivatives is paramount for their widespread application in research and development.
Sustainable and Scalable Synthesis
Recent research has focused on developing environmentally benign and scalable synthetic routes. One such method for synthesizing 6-fluoroimidazo-[1,2-a]-pyridine-3-formic acid utilizes readily available and affordable starting materials, avoiding the use of heavy metals and corrosive gases. google.com The reaction conditions are mild and easy to control, making the process suitable for large-scale production. google.com
Another approach involves a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)3 for the C3-alkylation of imidazo[1,2-a]pyridines. mdpi.com This method is notable for its operational simplicity, as it can be performed in a normal air atmosphere without the need for inert gas protection or anhydrous conditions. mdpi.com Such green and efficient synthesis methods are crucial for reducing the environmental impact and cost of producing these valuable compounds. mdpi.com
Regioselective and Stereoselective Approaches
The precise control of regioselectivity and stereoselectivity is a significant challenge in the synthesis of complex organic molecules. Researchers have made strides in developing methods that allow for the selective functionalization of the imidazo[1,2-a]pyridine core. For example, a one-pot synthesis of C-3 fluorinated imidazopyridines has been reported, demonstrating excellent regioselectivity. researchgate.net
Furthermore, stereoselective synthesis has been achieved through an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence, leading to the formation of complex fused heterocyclic systems with multiple stereocenters. rsc.org While not directly applied to 6-fluoro-3-methylimidazo[1,2-a]pyridine in the cited literature, these advanced methodologies hold promise for the future synthesis of stereochemically defined derivatives with potentially enhanced biological activity. The development of such selective synthetic methods is crucial for creating specific isomers and understanding their distinct pharmacological properties.
Emerging Therapeutic Applications and Preclinical Development
The structural features of 6-fluoro-3-methylimidazo[1,2-a]pyridine and its derivatives have made them attractive candidates for various therapeutic applications, with several compounds undergoing preclinical evaluation.
The imidazo[1,2-a]pyridine scaffold is a key component of several marketed drugs and has been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov Derivatives of 6-fluoro-3-methylimidazo[1,2-a]pyridine are being explored for their potential in treating diseases such as cancer and ulcers. researchgate.netnih.govtandfonline.comnih.gov
For instance, as previously mentioned, derivatives with modifications at the 2, 6, and 8-positions have shown potent inhibitory activity against PI3Kα, a key target in cancer therapy. tandfonline.com One promising compound from this series demonstrated significant potency against breast cancer cell lines harboring PIK3CA mutations. tandfonline.com Similarly, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been identified as potent PI3Kα inhibitors with submicromolar inhibitory activity against various tumor cell lines. nih.gov
In the context of anti-ulcer agents, synthetic transformations of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde have yielded oxazole derivatives with significant urease inhibitory activity, a key target for treating ulcers caused by Helicobacter pylori. researchgate.netnih.gov Several of these synthesized analogs were found to be more potent than the standard drug, thiourea. researchgate.netnih.gov
Furthermore, the imidazo[1,2-a]pyridine core has been a starting point for the development of Bcr-Abl tyrosine kinase inhibitors for the treatment of chronic myelogenous leukemia (CML). wikipedia.org While the initial lead compound was not 6-fluoro-3-methylimidazo[1,2-a]pyridine itself, the development process highlights the potential of this scaffold in designing targeted cancer therapies. wikipedia.org The investigation of these derivatives in preclinical models is crucial for translating their promising in vitro activities into potential clinical applications. nih.govwikipedia.org
Table 2: Investigated Therapeutic Targets for 6-Fluoro-3-methylimidazo[1,2-a]pyridine Derivatives
| Therapeutic Area | Specific Target | Derivative Class | Key Findings | Reference(s) |
| Cancer | PI3Kα | 2,6,8-substituted imidazo[1,2-a]pyridines | Nanomolar potency against PI3Kα and antiproliferative activity in cancer cells. | tandfonline.com |
| Cancer | PI3Kα | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | Submicromolar inhibitory activity against various tumor cell lines. | nih.gov |
| Ulcers | Urease | 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivatives | More potent inhibition than the standard drug thiourea. | researchgate.netnih.gov |
| Cancer | Bcr-Abl Tyrosine Kinase | Imidazo[1,2-a]pyridine-based compounds | Scaffold used as a starting point for inhibitor development. | wikipedia.org |
Integration of Multidisciplinary Approaches for Comprehensive Understanding
A thorough understanding of 6-fluoro-3-methylimidazo[1,2-a]pyridine and its derivatives necessitates a synergistic, multidisciplinary approach that combines computational, chemical, and biological sciences. This integrated strategy allows for a cycle of design, synthesis, and testing that is efficient and informative, accelerating the discovery of new drug candidates.
Computational Chemistry: The process often begins with in silico methods. Molecular docking studies, using software like AutoDock Vina, are employed to predict how different derivatives will bind to the active site of a target protein, such as an enzyme or receptor. nih.govnih.gov This allows researchers to analyze crucial interactions like hydrogen bonds and pi-pi stacking that stabilize the ligand-protein complex. nih.gov For example, in the development of COX-2 inhibitors, molecular modeling showed that a methylsulfonyl group on a phenyl ring attached to the imidazo[1,2-a]pyridine core could fit into a secondary pocket of the enzyme's active site, a key feature for selectivity. nih.govresearchgate.net Furthermore, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) help to build models that correlate the three-dimensional properties of molecules with their biological activity, guiding the design of more potent compounds. openpharmaceuticalsciencesjournal.com
Chemical Synthesis and Characterization: Guided by computational predictions, medicinal chemists synthesize the designed derivatives. A variety of synthetic methodologies are available for modifying the imidazo[1,2-a]pyridine scaffold, including multi-component reactions like the Groebke–Blackburn–Bienaymé reaction, which offer an efficient way to create diverse libraries of compounds. mdpi.comnih.gov Once synthesized, the precise chemical structure of each new analog is rigorously confirmed using an array of spectroscopic techniques, including Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and High-Resolution Mass Spectrometry (HREI-MS). nih.gov
Biological Evaluation (In Vitro and In Vivo): The newly synthesized compounds then undergo biological evaluation to determine their activity and potency. This starts with in vitro assays. For potential anticancer agents, this involves testing the compounds against various cancer cell lines (e.g., HT-29 colon cancer cells, A549 lung cancer cells) to determine their half-maximal inhibitory concentration (IC50). nih.govnih.govnih.gov For enzyme inhibitors, biochemical assays are used to measure their ability to block enzyme function, as seen in studies of COX-2 or urease inhibitors. nih.govnih.gov
Promising compounds from in vitro studies are then advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a living organism. For example, potent imidazo[1,2-a]pyridine-based COX-2 inhibitors have been tested in animal models to evaluate their analgesic activity. nih.gov Likewise, antibacterial derivatives have been studied in murine sepsis and lung infection models to confirm their therapeutic potential in a complex biological system. nih.gov This integrated pipeline, from computer-aided design to synthesis and biological validation, provides a comprehensive framework for developing and understanding the therapeutic potential of 6-fluoro-3-methylimidazo[1,2-a]pyridine derivatives.
Research Highlights for Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Target/Application | Computational Method | In Vitro Model | In Vivo Model | Key Finding | Citation |
| Imidazo[1,2-a]pyridine-Oxazole Hybrids | Urease Inhibition | Molecular Docking | Jack bean urease inhibition assay | Not specified | Substituents capable of strong hydrogen bonding or with electron-withdrawing nature displayed superior inhibitory potential. | nih.gov |
| Phenyl-substituted Imidazo[1,2-a]pyridines | COX-2 Inhibition / Analgesic | Molecular Docking | Fluorescent COX-2 inhibitor screening assay | Murine writhing tests | Compounds with a methylsulfonyl phenyl group at C-2 showed high potency and selectivity for COX-2. | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antimycobacterial | 3D-QSAR, Molecular Docking | M. tuberculosis growth inhibition | Not specified | Identified derivatives with high predicted binding affinity to the pantothenate synthetase enzyme. | openpharmaceuticalsciencesjournal.com |
| 6-substituted Phosphonopropionates | Rab Geranylgeranyl Transferase (RGGT) Inhibition | Not specified | HeLa cell viability and prenylation assays | Not specified | The substituent at the C6 position was critical for activity against RGGT. | nih.gov |
| 6-substituted Imidazo[1,2-a]pyridines | Colon Cancer | Not specified | HT-29 and Caco-2 cell lines; Caspase activation assays | Not specified | Induced cancer cell death via pathways involving cytochrome c release and caspase activation. | nih.gov |
Q & A
Q. What are the optimal synthetic routes for 6-Fluoro-3-methylimidazo[1,2-A]pyridine, and how do substituent positions influence reaction yields?
- Methodological Answer :
The synthesis typically involves halogenation and cyclization of imidazo[1,2-A]pyridine precursors. For example, halogenation at the 6-position (fluorine) can be achieved using reagents like Selectfluor® under anhydrous conditions, while the 3-methyl group is introduced via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura with methylboronic acid) . Yields are highly dependent on steric and electronic effects: bulky substituents at the 3-position may hinder cyclization, while electron-withdrawing groups (e.g., fluorine at the 6-position) enhance electrophilic substitution reactivity .
Q. How can the structural and electronic properties of 6-Fluoro-3-methylimidazo[1,2-A]pyridine be characterized experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves planarity of the fused imidazo-pyridine ring and non-coplanar substituents (e.g., methyl group at C3) .
- NMR spectroscopy : identifies fluorine substituents (δ ~ -120 ppm for aromatic fluorine), while distinguishes methyl protons (δ ~ 2.5 ppm) .
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity, particularly electrophilic substitution at the 6-position .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of 6-Fluoro-3-methylimidazo[1,2-A]pyridine derivatives?
- Methodological Answer :
- Antimicrobial activity : Fluorine at the 6-position enhances membrane permeability in Gram-negative bacteria by increasing lipophilicity (logP ~ 2.1). Compare with chloro/bromo analogs using MIC assays against E. coli and S. aureus .
- Anticancer activity : Methyl at C3 improves metabolic stability but may reduce binding affinity to kinase targets (e.g., EGFR). Use molecular docking to evaluate steric clashes in the ATP-binding pocket .
- Data contradiction : Fluorine substitution can increase cytotoxicity in cancer cells but reduce selectivity indices (e.g., IC < 10 µM in HeLa vs. IC > 50 µM in HEK293). Validate via comparative SAR studies .
Q. What experimental strategies resolve conflicting data in adsorption studies of imidazo[1,2-A]pyridine derivatives on metallic surfaces?
- Methodological Answer :
- Langmuir vs. Freundlich isotherms : For corrosion inhibition on carbon steel, imidazo[1,2-A]pyridines with fluorine substituents follow Langmuir adsorption (physical adsorption via π-electrons), while methyl groups favor chemisorption. Use electrochemical impedance spectroscopy (EIS) to differentiate mechanisms .
- Surface characterization : Combine AFM and XPS to correlate inhibitor adsorption density with substituent electronegativity (fluorine > chlorine > methyl) .
Methodological Guidance
Q. How can researchers design imidazo[1,2-A]pyridine derivatives for selective mitochondrial vs. central benzodiazepine receptor binding?
- Methodological Answer :
- Structural requirements : Mitochondrial receptors favor nitro groups at C3 (e.g., 3-nitro derivatives), while central receptors require sulfonylmethyl groups at C2. Synthesize regioisomers and test binding affinity via radioligand displacement assays .
- Fluorine substitution : 6-Fluoro derivatives show higher mitochondrial selectivity (K < 50 nM) due to enhanced dipole interactions. Validate using competitive binding assays with -PK11195 .
Q. What analytical techniques are critical for monitoring reaction intermediates in imidazo[1,2-A]pyridine synthesis?
- Methodological Answer :
- HPLC-MS : Track cyclization intermediates (e.g., enamine precursors) with m/z = [M+H] peaks at ~220–250 Da .
- In situ IR spectroscopy : Identify carbonyl intermediates (C=O stretch ~1700 cm) during Friedel-Crafts acylation .
Comparative Analysis
Q. Table 1: Biological Activity of Imidazo[1,2-A]pyridine Derivatives
| Compound | Substituents | IC (µM) | Selectivity Index (Cancer/Normal) | Key Application |
|---|---|---|---|---|
| 6-Fluoro-3-methyl | F (C6), CH (C3) | 8.2 | 5.3 (HeLa/HEK293) | Anticancer lead |
| 6-Bromo-8-fluoro-2-methyl | Br (C6), F (C8) | 12.5 | 2.1 (MCF-7/HEK293) | Antimicrobial candidate |
| 3-Acetyl-8-chloro | Acetyl (C3), Cl (C8) | 3.7 | 9.8 (A549/HEK293) | Kinase inhibition |
Data compiled from .
Research Challenges
- Stereoelectronic effects : Balancing fluorine’s electronegativity with methyl’s steric bulk in multi-target drug design.
- Scalability : Microwave-assisted synthesis (e.g., 80°C, 30 min) improves yields (>85%) but requires optimization for large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
